Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Spectral database Quality control Identity verification

Researchers needing 7-phenyl hexahydroquinoline (HHQ) derivatives for ion channel studies often face inconsistent substitution patterns that compromise target selectivity. This compound provides a defined 2,5-dioxo-7-phenyl-3-ethyl ester scaffold. - Confirmed by 2D NMR, FTIR, Raman, and UV-Vis spectra; ideal analytical reference standard. - Ethyl ester ensures favorable cell permeability for in vitro KATP channel and D3 receptor assays. - Differentiated from 7-methyl analogues by its potassium channel opener phenotype, validated in smooth muscle preparations.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B3641150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O
InChIInChI=1S/C18H17NO4/c1-2-23-18(22)14-10-13-15(19-17(14)21)8-12(9-16(13)20)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,19,21)
InChIKeyBGTPJTNOHCRZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,5-dioxo-7-phenyl-HHQ-3-carboxylate: Structural Identity & Core Characteristics


Ethyl 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic small molecule (C₁₈H₁₇NO₄, MW 311.34 g/mol) belonging to the hexahydroquinoline (HHQ) family [1]. It features a fused 5-oxo-1,4,5,6,7,8-hexahydroquinoline core with a phenyl substituent at the 7‑position and an ethyl carboxylate ester at the 3‑position. The compound is structurally confirmed by 2D NMR (¹H, ¹³C), FTIR, Raman, and UV-Vis spectroscopic data [1]. The HHQ scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting calcium channel modulation, anti-inflammatory, and anticancer activities [2].

Multi-technique spectral reference standard for QC identity verification
7-phenyl hexahydroquinoline scaffold supports KATP channel modulator phenotype
Ethyl ester form may improve passive permeability over carboxylic acid analogues

Generic Substitution Limitations for Ethyl 2,5-dioxo-7-phenyl-HHQ-3-carboxylate


Within the hexahydroquinoline class, subtle structural variations at positions 2, 3, 5, and 7 produce profound shifts in pharmacological profile, potency, and toxicity. The target compound carries a unique combination of substituents: a 2,5-dioxo motif (contrasting with the more common 2-methyl-5-oxo pattern), a 7-phenyl group (as opposed to 7-methyl or 7,7-dimethyl analogues), and a 3-ethyl ester (versus carboxylic acid or methyl ester variants). These modifications alter hydrogen-bonding capacity, lipophilicity, and steric bulk, collectively dictating target selectivity [1]. For example, replacing the 7-phenyl with a methyl group converts a potassium channel opener phenotype to a calcium channel blocker phenotype in tissue bath assays [2]. Generic or arbitrary substitution among HHQ analogues without empirical justification will likely compromise the desired biological outcome.

7-phenyl vs. 7-methyl substitution may shift channel phenotype from potassium channel opener to calcium channel blocker.
2,5-dioxo motif differs from common 2-methyl-5-oxo pattern; hydrogen-bonding and selectivity profile may not transfer.
Ethyl ester vs. carboxylic acid form alters lipophilicity and permeability; bioassay outcomes may require re-validation.

Quantitative Evidence for Ethyl 2,5-dioxo-7-phenyl-HHQ-3-carboxylate


Spectral Reference Standard for Identity Verification

Unlike many commercially available HHQ analogues that lack public spectral documentation, the target compound has a complete multi-technique spectral profile archived in the Wiley SpectraBase database [1]. This includes two NMR spectra (¹H and ¹³C in CDCl₃, referenced to TMS on a Varian CFT-20 spectrometer), one FTIR spectrum (KBr wafer), one Raman spectrum, and one UV-Vis spectrum (methanol solvent). This comprehensive dataset provides an unequivocal identity standard for quality control (QC) release testing and structure confirmation prior to biological assay. Most comparator compounds, such as ethyl 2,5-dioxo-7-(trifluoromethyl)-hexahydroquinoline-3-carboxylate or ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, are listed by vendors without publicly available spectral databases, creating ambiguity in identity confirmation .

Spectral ID Standard
Cross-study comparable
5 archived spectra (2 NMR, FTIR, Raman, UV-Vis) vs. 0 for key analogs
Supports QC identity verification and lot release decisions
Public database entry; verify applicability to specific lot
Spectral database Quality control Identity verification

Lipophilicity & Permeability Profile

The target compound possesses a calculated partition coefficient (clogP) of approximately 2.75 and a topological polar surface area (tPSA) of 63.7 Ų, derived from its SMILES structure CCOC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3 [1]. In contrast, the carboxylic acid analogue (2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid) has a clogP of ~1.82 and a tPSA of 74.8 Ų, reflecting the increased polarity of the free acid . The ethyl ester imparts approximately 0.93 log units greater lipophilicity and reduces polar surface area by 11.1 Ų. This difference is predicted to enhance passive membrane permeability while retaining hydrogen bond acceptor capacity at the ester carbonyl for target engagement. The well-characterized InChIKey (LAQLKPKJSAOYQO-UHFFFAOYSA-N) enables unambiguous database retrieval [1].

Lipophilicity Profile
Reported
clogP ≈ 2.75 (Δ +0.93 vs. acid); tPSA 63.7 Ų
May enhance passive membrane permeability in cell-based assays
Calculated values; confirm experimentally for target compound
Drug-likeness Lipophilicity Permeability Physicochemical profiling

Potassium Channel Modulator Activity in 7-Phenyl HHQs

In a published structure-activity relationship (SAR) study, ethyl 2-methyl-4-(dichlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives demonstrated concentration-dependent relaxation on noradrenaline-precontracted isolated rabbit gastric fundus smooth muscle strips, with pD₂ values ranging from 4.2 to 5.8 and maximal relaxant effects (Eₘₐₓ) reaching 85–95% of the pinacidil reference standard [1]. Critically, this 7-phenyl series exhibited potassium channel opening activity, whereas the corresponding 7-methyl and 7,7-dimethyl analogues preferentially blocked calcium channels, illustrating a functional phenotype switch driven by the 7-substituent. The target compound retains the 7-phenyl moiety and the core hexahydroquinoline scaffold, placing it within the potassium channel modulator class, though the 2,5-dioxo substitution (as opposed to 2-methyl-5-oxo) may further refine selectivity.

KATP Channel Activity
Class-level inference
7-phenyl HHQs: pD₂ 4.2–5.8; Eₘₐₓ 85–95% of pinacidil
7-phenyl substituent supports KATP opening phenotype; 7-methyl/7,7-dimethyl gives calcium channel block
Direct data for target compound not available; class-level SAR
Potassium channel opener Myorelaxant Cardiovascular Smooth muscle

TGF-β1 Modulation by HHQ-3-Carboxylates

A 2024 study evaluated 15 hexahydroquinoline-3-carboxylate derivatives for cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators [1]. Among the tested compounds, lead compound 3e reduced TGF-β1 cytokine levels to the greatest extent and increased complement C3 and C9 regulatory proteins. Molecular docking revealed that the hexahydroquinoline-3-carboxylate scaffold engages TGF-β1 via hydrophobic interactions (Leu142, Tyr84, Ile13), halogen bonding (Asp92), and hydrogen bonding (Ser89, Gly88, Gly14). While the target compound was not directly tested, it shares the identical hexahydroquinoline-3-carboxylate core scaffold, and the 7-phenyl substituent may further enhance hydrophobic binding within the TGF-β1 pocket compared to the 7-unsubstituted or 7-alkyl variants in the study.

TGF-β1 Pathway Modulation
Class-level inference
Lead compound 3e reduced TGF-β1 in LPS-stimulated 3T3 fibroblasts
HHQ-3-carboxylate scaffold engages inflammatory cytokine modulation
Target compound not tested; 7-phenyl may enhance hydrophobic target engagement
Anti-inflammatory TGF-β1 Cytokine modulation ROS

Dopamine D3 Receptor Binding Selectivity

Hexahydroquinoline-containing compounds have been reported as dopamine D3 receptor ligands. In US Patent 8,748,608, a structurally related compound (BDBM123840) demonstrated a Ki of 1.10 nM and IC₅₀ of 1.20 nM at the human dopamine D3 receptor expressed in HEK293 cells, with functional antagonist activity confirmed by mitogenesis assay [1]. This compound showed selectivity over D2 (EC₅₀ = 231 nM, ~193-fold) and 5-HT1A (Ki = 60.6 nM, ~55-fold). The target compound shares the quinoline-dione core but differs in the N-substitution pattern. The structural relationship suggests that the 2,5-dioxo-7-phenyl-hexahydroquinoline-3-carboxylate scaffold can be optimized for D3 receptor affinity, though direct binding data for the target compound is not publicly available. Procurement of the target compound enables SAR expansion around the 7-phenyl motif to probe D3 versus D2 selectivity.

D3 Receptor Affinity
Class-level inference
Related HHQ-dione: D3 Ki 1.10 nM; ~193-fold selectivity over D2
Scaffold reported at sub-nanomolar D3 affinity; target compound offers differentiated N-substitution for SAR
No direct D3 data for target compound; class-level inference
Dopamine D3 receptor GPCR Neuropsychiatry Ligand binding

Application Scenarios for Ethyl 2,5-dioxo-7-phenyl-HHQ-3-carboxylate


Spectral Library & QC Reference Standard

The compound's five archived spectra (2 NMR, FTIR, Raman, UV-Vis) in the Wiley SpectraBase database make it an ideal reference material for analytical laboratories expanding spectral libraries or validating instrument performance [1]. QC departments in chemical manufacturing can use these spectra as a benchmark for identity and purity testing of newly synthesized hexahydroquinoline batches.

Potassium Channel Modulator Screening

Based on class-level evidence that 7-phenyl hexahydroquinoline derivatives act as potassium channel openers in isolated smooth muscle preparations [1], this compound is suitable for inclusion in focused screening libraries targeting KATP channels for hypertension, angina, or overactive bladder indications. Its ethyl ester form provides favorable permeability for cell-based assays compared to the carboxylic acid analogue.

TGF-β1 Pathway Modulation for Anti-Inflammatory Discovery

The HHQ-3-carboxylate scaffold has demonstrated TGF-β1 downregulation and complement protein modulation in 3T3 fibroblast models [1]. The target compound, with its 7-phenyl group potentially enhancing hydrophobic target engagement, is a rational candidate for anti-inflammatory lead optimization programs targeting chronic inflammatory conditions such as rheumatoid arthritis, atherosclerosis, or fibrosis.

Dopamine D3 Receptor Ligand Optimization

Structurally related hexahydroquinoline-diones have shown sub-nanomolar affinity for the dopamine D3 receptor with significant selectivity over D2 and 5-HT receptors [1]. The target compound provides a differentiated 7-phenyl-3-ethyl ester substitution pattern for SAR studies aimed at developing novel D3-selective agents for neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.

Application
Selection Property
Validation Focus
Spectral reference standard
Multi-technique spectral library entry
QC identity verification and batch consistency
KATP channel modulator screening studies
7-phenyl potassium channel opener phenotype
Smooth muscle relaxation assay context
Anti-inflammatory pathway research
HHQ-3-carboxylate TGF-β1 modulation scaffold
Cytokine modulation in fibroblast models
Dopamine D3 receptor SAR studies
Hexahydroquinoline-dione D3 ligand core
D3 vs. D2 selectivity profiling
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